molecular formula C13H23ClN2O2 B2498830 Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride CAS No. 2007915-54-8

Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride

Cat. No.: B2498830
CAS No.: 2007915-54-8
M. Wt: 274.79
InChI Key: YORONYBNOBDTBO-UHFFFAOYSA-N
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Description

Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C13H23ClN2O2. It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride typically involves the reaction of allyl bromide with 2,9-diazaspiro[5.5]undecane-2-carboxylate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride stands out due to its specific spirocyclic structure and the presence of an allyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

prop-2-enyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.ClH/c1-2-10-17-12(16)15-9-3-4-13(11-15)5-7-14-8-6-13;/h2,14H,1,3-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORONYBNOBDTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCCC2(C1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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